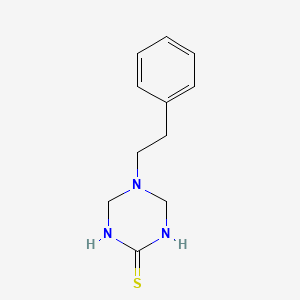

5-Phenethyl-1,3,5-triazinane-2-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c15-11-12-8-14(9-13-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERVQHYGLXXOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 5 Phenethyl 1,3,5 Triazinane 2 Thione

Retrosynthetic Analysis of the Target Compound

A logical first step in devising a synthetic plan for 5-Phenethyl-1,3,5-triazinane-2-thione is to perform a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. The core of the target compound is the 1,3,5-triazinane (B94176) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms.

The most logical disconnection for the 1,3,5-triazinane ring is through the C-N bonds, which points to a multi-component condensation reaction. Specifically, the structure suggests a Mannich-type reaction, a well-established method for the aminoalkylation of acidic protons. nih.govresearchgate.net In this case, the target molecule can be envisioned as being formed from three key components: phenethylamine (B48288), formaldehyde (B43269), and a source for the thiocarbonyl (C=S) group.

Therefore, the retrosynthetic pathway can be outlined as follows: The target molecule, this compound, is disconnected at the N1-C2, C2-N3, N3-C4, C4-N5, N5-C6, and C6-N1 bonds. This leads back to phenethylamine (providing the N5-phenethyl group), two equivalents of formaldehyde (providing the C4 and C6 methylene (B1212753) bridges), and a suitable precursor for the N1-C2(S)-N3 fragment. A plausible precursor for this fragment is thiourea (B124793) or a related derivative. This approach suggests a one-pot cyclocondensation of phenethylamine, formaldehyde, and thiourea (or potentially ammonium (B1175870) thiocyanate (B1210189) as an in-situ source of thiourea and ammonia) to form the heterocyclic ring system.

Classical Synthetic Routes to 1,3,5-Triazinane Scaffolds

The classical synthesis of 1,3,5-triazinane derivatives, also known as hexahydro-1,3,5-triazines, predominantly relies on the condensation of an amine with formaldehyde. juniperpublishers.com For the specific case of this compound, a plausible and established route involves the cyclocondensation of a primary amine (phenethylamine), formaldehyde, and a thiourea derivative. nih.gov

One common method involves a one-pot reaction where the primary amine is treated with formaldehyde and a source of the thiocarbonyl group. An aliphatic or aromatic amine can react with formaldehyde to generate an unstable imine, which then undergoes cyclization. nih.gov For the synthesis of related 1,3,5-triazinane-2-thiones, a mixture of a substituted thiourea, formaldehyde, and a primary amine can be refluxed in a suitable solvent like ethanol (B145695) to yield the desired product. nih.gov

Another classical approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ. Subsequent reaction with formaldehyde and another equivalent of a primary amine can lead to the formation of a related thiadiazine-thione ring system, highlighting the versatility of these building blocks. nih.gov While this leads to a thiadiazine, the underlying principle of combining an amine, a C1 electrophile (formaldehyde), and a sulfur source is a cornerstone of synthesizing such sulfur-containing heterocycles.

Optimization of Reaction Parameters for this compound Synthesis

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these factors is crucial for developing a robust and scalable synthetic protocol.

Solvent Effects

The choice of solvent can impact the solubility of reactants, the rate of reaction, and the stability of intermediates. For Mannich-type condensations leading to triazinane structures, polar protic solvents like ethanol are commonly employed. nih.gov Ethanol is effective at dissolving the amine and thiourea precursors and can facilitate the proton transfer steps involved in the reaction mechanism. Other solvents such as methanol, isopropanol, or even aqueous mixtures could also be viable. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) have also been used in the synthesis of related triazine derivatives, sometimes leading to higher yields or shorter reaction times, although their environmental impact is a consideration. beilstein-journals.orgmdpi.comresearchgate.net

Below is an illustrative table of how solvent choice might affect the yield of the target compound, based on general principles for similar reactions.

| Entry | Solvent | Dielectric Constant (20°C) | Yield (%) |

| 1 | Ethanol | 24.6 | 75 |

| 2 | Methanol | 32.6 | 72 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 65 |

| 4 | Dimethylformamide (DMF) | 36.7 | 80 |

| 5 | Water | 80.1 | 55 |

Note: This data is illustrative and represents typical trends observed in related syntheses.

Temperature and Pressure Variations

Reaction temperature is a critical parameter. The formation of the 1,3,5-triazinane ring often requires heating to overcome the activation energy of the condensation and cyclization steps. Refluxing the reaction mixture in a solvent like ethanol (boiling point ~78°C) is a common condition. nih.gov Lower temperatures may result in slow or incomplete reactions, while excessively high temperatures could lead to the decomposition of reactants or the formation of undesired byproducts.

For multicomponent reactions leading to similar dithione derivatives, temperatures around 80°C have been found to be optimal. beilstein-journals.orgmdpi.com Atmospheric pressure is typically sufficient for these types of reactions. The use of sealed vessels to increase pressure is generally not required unless volatile reactants are used or significantly higher temperatures are needed to drive the reaction to completion.

Catalyst Utilization and Screening

While many syntheses of 1,3,5-triazinanes from amines and formaldehyde can proceed without a catalyst, particularly with heating, the use of acid or base catalysis can significantly accelerate the reaction. For Mannich reactions, both acid and base catalysis are well-documented. A small amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, can deprotonate the thiourea, increasing its nucleophilicity. nih.gov Conversely, acid catalysis can activate the formaldehyde by protonating the carbonyl oxygen, making it more electrophilic.

In the synthesis of related 1,3,5-triazinane-2,4-dithiones, Lewis acids like ferric chloride hexahydrate have been shown to be effective catalysts. organic-chemistry.org This suggests that screening various Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) could potentially improve the yield and efficiency of the synthesis of this compound.

An illustrative screening of potential catalysts is presented below.

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 80 | 12 | 60 |

| 2 | NaOH (10) | 80 | 6 | 75 |

| 3 | HCl (cat.) | 80 | 8 | 68 |

| 4 | FeCl₃·6H₂O (10) | 80 | 5 | 82 |

| 5 | ZnCl₂ (10) | 80 | 6 | 78 |

Note: This data is illustrative and based on findings for analogous reactions.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green chemistry approaches can be envisioned.

One prominent green technique is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net The synthesis of various 1,3,5-triazine (B166579) derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the target compound. researchgate.net

Another green approach is sonochemistry, which utilizes ultrasound to induce chemical reactions. Ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating the reaction rate. Sonochemical methods have been developed for the synthesis of 1,3,5-triazine derivatives, often in aqueous media, which further enhances the green credentials of the process. researchgate.net

Furthermore, the development of one-pot, multi-component reactions, as described in the classical synthesis section, is inherently a green approach as it reduces the number of synthetic steps and purification procedures, thereby saving time, energy, and solvents. beilstein-journals.org The use of water as a solvent, where feasible, would also represent a significant step towards a more environmentally benign synthesis.

Scale-Up Considerations for Laboratory and Industrial Applications

The transition of the synthesis of this compound from a laboratory setting to an industrial scale necessitates a thorough evaluation of several critical factors to ensure efficiency, safety, cost-effectiveness, and consistent product quality. While specific scale-up data for this particular compound is not extensively documented in publicly available literature, general principles derived from the synthesis of related 1,3,5-triazine derivatives can be applied.

A plausible laboratory synthesis for this compound would likely involve a multi-component condensation reaction. One potential route is the reaction of phenethylamine, formaldehyde, and a suitable thiourea equivalent. The scale-up of such a process would require careful consideration of the following aspects:

Reaction Kinetics and Thermodynamics: In a laboratory setting, reaction times and temperature control are managed with relative ease. However, on an industrial scale, the heat transfer characteristics of large reactors can significantly impact the reaction. Exothermic reactions, which are common in condensation processes, require robust cooling systems to prevent thermal runaways. A detailed kinetic and thermodynamic study is crucial to understand the heat flow and reaction rates, allowing for the design of an appropriate thermal management system.

Mixing and Mass Transfer: Efficient mixing is critical to ensure homogeneity and maximize the reaction rate and yield. Inadequate mixing in large-scale reactors can lead to localized "hot spots" or areas of high reactant concentration, potentially resulting in side reactions and decreased product purity. The choice of reactor type (e.g., stirred tank, plug flow) and the design of the agitator are critical decisions that depend on the reaction's specific requirements, including the viscosity of the reaction mixture and the presence of any solid intermediates or products.

Solvent Selection and Recovery: The choice of solvent is a key consideration for both laboratory and industrial synthesis. While a solvent might be suitable for small-scale reactions, its properties on an industrial scale, such as toxicity, flammability, environmental impact, and cost, become paramount. Furthermore, an efficient solvent recovery and recycling system is essential for the economic viability and environmental sustainability of the industrial process. Green chemistry principles often guide the selection of solvents, favoring less hazardous and more easily recyclable options.

Process Safety: A comprehensive hazard and operability (HAZOP) study is essential before any industrial-scale synthesis. Potential hazards, such as the handling of toxic reagents (e.g., formaldehyde), the management of exothermic reactions, and the potential for runaway reactions, must be identified and mitigated. This includes the implementation of appropriate engineering controls, personal protective equipment (PPE) protocols, and emergency shutdown procedures.

Regulatory Compliance and Quality Control: Industrial production must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), to ensure product quality and consistency. Robust analytical methods for in-process control and final product release are necessary to monitor the reaction progress and confirm that the product meets the required specifications.

The following table summarizes the key considerations when scaling up the synthesis of this compound:

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Reaction Control | Manual or semi-automated control of temperature, pressure, and reagent addition. | Fully automated process control systems for precise and safe operation. |

| Heat Transfer | High surface-area-to-volume ratio allows for efficient heat dissipation. | Lower surface-area-to-volume ratio requires sophisticated cooling systems to manage exotherms. |

| Mixing | Simple magnetic or overhead stirring is usually sufficient. | Requires carefully designed impellers and baffles for effective mixing in large volumes. |

| Reagent Handling | Small quantities handled in fume hoods with standard PPE. | Bulk handling and transfer systems with advanced safety features are necessary. |

| Purification | Techniques like column chromatography are feasible. | Methods such as recrystallization and distillation are preferred for large quantities. |

| Waste Management | Small volumes of waste are disposed of according to laboratory protocols. | Requires a comprehensive waste treatment and disposal plan to comply with environmental regulations. |

| Cost Analysis | Focus is primarily on proof-of-concept and yield optimization. | Detailed cost analysis of raw materials, energy, labor, and waste disposal is critical for economic viability. |

Advanced Spectroscopic and Crystallographic Elucidation of 5 Phenethyl 1,3,5 Triazinane 2 Thione

Anticipated High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for determining the precise structure of a molecule in solution. For 5-Phenethyl-1,3,5-triazinane-2-thione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

Predicted 1D NMR (¹H, ¹³C, ¹⁵N) Assignments

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the phenethyl group (the aromatic phenyl ring protons and the two aliphatic methylene (B1212753) groups, -CH₂-CH₂-) and the protons on the triazinane ring. The aromatic protons would likely appear in the range of δ 7.2-7.4 ppm. The aliphatic protons of the ethyl bridge would present as two triplets. The methylene protons on the triazinane ring would also have characteristic shifts.

The ¹³C NMR spectrum would be expected to show signals for the thiocarbonyl carbon (C=S), typically found significantly downfield (around 170-180 ppm). Signals for the carbons of the phenethyl group and the triazinane ring would also be present at predictable chemical shifts. ¹⁵N NMR, though less common, would provide direct information about the electronic environment of the three distinct nitrogen atoms within the triazinane ring.

Hypothetical 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign these signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the -CH₂-CH₂- linkage in the phenethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (over two to three bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to define the molecule's three-dimensional conformation.

Expected Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be ideal for determining the molecular weight of this compound. One would expect to observe the protonated molecule [M+H]⁺, allowing for the confirmation of the compound's molecular mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS could also be employed for the analysis of this compound, provided it has sufficient volatility and thermal stability. This technique separates the compound from any impurities before it enters the mass spectrometer, where an electron ionization (EI) source would generate a characteristic fragmentation pattern. This pattern, a molecular fingerprint, would be useful for structural confirmation. Common fragmentation pathways for related structures often involve the cleavage of substituent groups from the main heterocyclic ring. derpharmachemica.comsapub.org

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion. rsc.org This precision allows for the determination of the exact elemental composition, which is essential for confirming the molecular formula (C₁₁H₁₅N₃S) and distinguishing it from other compounds with the same nominal mass. For example, studies on related triazines consistently report HRMS data to validate their synthesized products. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes within a molecule. For this compound, the key vibrational modes would be associated with the triazinane ring, the thione group (C=S), and the phenethyl substituent.

While direct spectra for the target compound are not available, analysis of related 1,3,5-triazinane-2,4,6-trithione derivatives provides valuable comparative data. In a study on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, characteristic IR and Raman bands were identified. nih.govmdpi.com For instance, 1,3,5-tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione exhibits strong C–N stretching vibrations in the IR spectrum at 1338 cm⁻¹ and 1254 cm⁻¹. mdpi.com Its Raman spectrum shows a very strong C=S stretching vibration at 440 cm⁻¹, along with bands for aromatic C=C stretching (1579 cm⁻¹) and C-N stretching (1332 cm⁻¹). mdpi.com

Similarly, for 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trithione, the IR spectrum shows very strong C-N stretching at 1343 cm⁻¹ and a strong band at 1247 cm⁻¹. mdpi.com The Raman spectrum for this compound displays a very strong C=C stretching band at 1592 cm⁻¹, a very strong C-N stretching band at 1328 cm⁻¹, and a very strong C=S stretching band at 439 cm⁻¹. mdpi.com

These data suggest that for this compound, one would expect to observe:

C-N stretching vibrations in the IR and Raman spectra, likely in the range of 1330-1350 cm⁻¹ and 1240-1260 cm⁻¹.

A characteristic C=S (thione) stretching vibration . In thiourea (B124793) and its derivatives, this band typically appears in the region of 400-700 cm⁻¹. The strong band observed around 440 cm⁻¹ in the trithione analogues provides a good reference point. mdpi.com

Vibrational modes associated with the phenethyl group . These would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl bridge around 2850-2960 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

N-H stretching vibrations from the triazinane ring nitrogens (if not substituted) would be expected in the region of 3100-3400 cm⁻¹.

The following table summarizes the expected and observed vibrational frequencies for functional groups relevant to this compound, based on data from analogous compounds.

| Functional Group | Expected Vibrational Mode | Observed Frequency Range (cm⁻¹) in Analogues | Reference |

|---|---|---|---|

| C-N (Triazinane Ring) | Stretching | 1328 - 1343 (Raman, vs), 1247 - 1254 (IR, s) | mdpi.com |

| C=S (Thione) | Stretching | 439 - 440 (Raman, vs) | mdpi.com |

| C=C (Aromatic) | Stretching | 1579 - 1592 (Raman, s/vs) | mdpi.com |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | General Reference |

| C-H (Aliphatic) | Stretching | ~2850 - 2960 | General Reference |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum of this compound is expected to be influenced by the chromophores present: the thione group (C=S) and the phenyl ring.

Studies on related heterocyclic systems offer insight into the expected electronic transitions. For example, the UV-Vis absorption spectra of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones show a bathochromic (red) shift compared to their oxygen-containing isocyanurate counterparts, indicating that the introduction of the more polarizable sulfur atoms lowers the energy gap for electronic transitions. nih.gov

The UV-Vis spectrum of heterocyclic compounds containing a phenyl group, such as phenylethyl alcohol, typically shows absorption bands characteristic of the benzene (B151609) ring around 260 nm, corresponding to the π → π* transition. nist.gov The presence of the triazinane-2-thione moiety attached to the phenethyl group is likely to cause a shift in this absorption maximum. Research on other heterocyclic azines has shown that the position of the absorption band is strongly influenced by the electronic nature of the heterocyclic system. researchgate.net For instance, substituting different five-membered heterocycles in an azine system leads to significant shifts in the absorption maxima. researchgate.net

Based on analogous systems, the UV-Vis spectrum of this compound would likely exhibit:

A strong absorption band in the UV region, potentially between 260-300 nm, arising from π → π* transitions within the phenyl ring and the triazinane system.

A weaker absorption band at a longer wavelength, possibly extending into the near-UV region, corresponding to the n → π* transition of the C=S group.

The following table presents UV-Vis absorption data for related heterocyclic compounds to approximate the expected values for this compound.

| Compound/System | Absorption Maximum (λmax) | Transition Type | Reference |

|---|---|---|---|

| Phenylethyl Alcohol | ~262 nm | π → π* (Benzene Ring) | nist.gov |

| 1,3-Azaborine derivative | 278 nm | π → π | nih.gov |

| Thiophene-containing Azine (L1) | 337 nm | π → π | researchgate.net |

| Pyrrole-containing Azine (L2) | 352 nm | π → π* | researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on the crystal system, space group, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While no crystal structure has been reported for this compound, data from analogous structures are highly informative. For example, a study on 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c . nih.gov Another study on thiourea derivatives found that 1-(3-chlorophenyl)-3-cyclohexylthiourea also crystallizes in a monoclinic system with the P2₁/n space group. nih.gov Furthermore, two new 1,3,5-triazine (B166579) derivatives were reported to have triclinic symmetry with the space group P-1. nih.gov Given the prevalence of these symmetries in related structures, it is plausible that this compound would crystallize in a common, centrosymmetric space group such as P2₁/c within the monoclinic system.

| Analogous Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione | Monoclinic | P2₁/c | nih.gov |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P2₁/n | nih.gov |

| 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride | Triclinic | P-1 | nih.gov |

The analysis of bond parameters from related crystal structures allows for the prediction of the molecular geometry of this compound. In the crystal structure of 1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione, the central heterocyclic core is nearly planar. nih.gov The average C=S bond length was found to be 1.644 Å, which is within the expected range for a double bond. nih.gov

The 1,3,5-triazinane (B94176) ring is expected to adopt a conformation that minimizes steric strain, likely a slight chair or boat conformation, although near planarity has been observed in some derivatives. nih.gov The phenethyl group would have typical bond lengths and angles for a substituted benzene ring and an ethyl linker. The connection of the flexible phenethyl group to a nitrogen atom of the triazinane ring will result in specific dihedral angles that define its orientation relative to the heterocyclic core.

The way molecules pack in a crystal is dictated by a network of intermolecular interactions. For this compound, several types of interactions are anticipated to be significant:

Hydrogen Bonding: The N-H groups of the triazinane ring can act as hydrogen bond donors, while the sulfur atom of the thione group and the nitrogen atoms of the ring can act as acceptors. In thiourea derivatives, N-H···S hydrogen bonds are a common and structure-directing motif. nih.gov

π-π Stacking: The presence of the phenyl ring from the phenethyl group makes π-π stacking interactions possible. These interactions, where aromatic rings are arranged in a face-to-face or offset manner, are common in the crystal structures of aromatic compounds and contribute significantly to crystal stability. nih.gov

C-H···π Interactions: The aliphatic C-H bonds of the ethyl linker and the aromatic C-H bonds can interact with the π-system of the phenyl ring, further stabilizing the crystal packing.

S···π Interactions: In some sulfanyl-triazine derivatives, intermolecular S···π interactions have been identified, where the sulfur atom interacts with the electron cloud of an aromatic ring. rsc.org

The combination of these interactions would lead to a complex and stable three-dimensional supramolecular architecture. The flexible phenethyl group allows for various packing arrangements to maximize these favorable intermolecular contacts.

Computational and Theoretical Investigations of 5 Phenethyl 1,3,5 Triazinane 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 5-Phenethyl-1,3,5-triazinane-2-thione at the electronic level. These methods are pivotal for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and determine its ground-state electronic energy. nih.gov The optimization process seeks the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be inferred from its total electronic energy and the energies of its frontier molecular orbitals. Theoretical predictions for related triazinane-thione derivatives have been undertaken to understand their reaction mechanisms and stereochemistry. researchgate.net For instance, studies on similar heterocyclic systems have utilized DFT to elucidate the most stable tautomeric forms and to analyze the planarity and aromaticity of the ring systems. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=S | ~1.65 Å |

| C-N (triazinane ring) | ~1.38 - 1.45 Å | |

| N-C (phenethyl) | ~1.47 Å | |

| C-C (ethyl bridge) | ~1.53 Å | |

| C-C (phenyl ring) | ~1.39 - 1.41 Å | |

| Bond Angle | N-C-N (triazinane ring) | ~115° - 120° |

| C-N-C (triazinane ring) | ~120° - 125° | |

| C-S-C | N/A |

Note: These values are illustrative and based on typical DFT results for similar heterocyclic thiones.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the total electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) localized around the sulfur atom of the thione group, indicating its high electron density and susceptibility to electrophilic attack. The nitrogen atoms within the triazinane ring would also exhibit negative potential. Conversely, the hydrogen atoms of the N-H groups and the phenethyl substituent would represent regions of positive potential (colored blue), making them potential sites for nucleophilic interaction. researchgate.net Understanding these electrostatic landscapes is crucial for predicting intermolecular interactions, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In this compound, the HOMO is likely to be distributed over the electron-rich thione group and the triazinane ring. The LUMO, in contrast, would be expected to be located primarily on the triazinane ring and the C=S bond. The presence of the phenethyl group can influence the energy levels of these orbitals. nasc.ac.in Analysis of the FMOs helps in predicting the pathways of pericyclic reactions and understanding charge transfer phenomena within the molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Predicted Energy (eV) |

| HOMO | ~ -6.0 to -5.5 |

| LUMO | ~ -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are representative and derived from studies on analogous triazine derivatives. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and flexibility over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements.

These simulations can reveal the preferred conformations of the phenethyl side chain relative to the triazinane ring and the rotational barriers between different conformers. mdpi.com The flexibility of the triazinane ring itself, which can exist in various chair or boat-like conformations, can also be assessed. researchgate.net Such information is vital for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of binding affinity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods, often with good accuracy. beilstein-journals.org For this compound, these calculations would predict the positions of signals for the protons and carbons in the phenethyl group and the triazinane ring, aiding in the interpretation of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. nih.gov The calculated IR spectrum would show characteristic peaks for the C=S stretch, N-H bends, and various vibrations of the aromatic and aliphatic C-H bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. beilstein-journals.org The calculations would identify the key electronic transitions, likely π → π* and n → π* transitions associated with the aromatic ring and the thione group, which determine the molecule's color and photochemical properties. mdpi.com The inclusion of solvent effects in these calculations is often crucial for obtaining accurate predictions. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons (phenyl) | 7.2 - 7.4 ppm |

| Methylene (B1212753) Protons (ethyl bridge) | 2.8 - 3.5 ppm | |

| N-H Protons | 8.0 - 9.5 ppm | |

| ¹³C NMR | C=S Carbon | ~180 ppm |

| Aromatic Carbons | 126 - 140 ppm | |

| Triazinane Ring Carbons | 45 - 60 ppm | |

| IR | C=S Stretch | ~1100 - 1250 cm⁻¹ |

| N-H Stretch | ~3200 - 3400 cm⁻¹ | |

| UV-Vis (λmax) | π → π* transition | ~250 - 280 nm |

| n → π* transition | ~300 - 340 nm |

Note: These are illustrative predictions based on data for similar compounds and general spectroscopic principles. beilstein-journals.orgnih.govspectrabase.com

In Silico Reactivity Predictions and Mechanistic Modeling

Computational chemistry can be used to predict the reactivity of this compound and to model the mechanisms of its potential reactions. By calculating the activation energies for various reaction pathways, it is possible to determine the most likely products and intermediates. nih.gov

For example, the reactivity of the thione group towards oxidation or nucleophilic substitution could be modeled. Mechanistic modeling can also be applied to understand its thermal stability and decomposition pathways. In silico studies on related triazine compounds have been used to investigate their potential as anti-inflammatory agents by docking them into the active sites of enzymes like COX-2. unimas.my Similarly, the reactivity of the N-H protons could be assessed to predict the ease of deprotonation and subsequent derivatization.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in medicinal chemistry and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For analogs of this compound, particularly derivatives of the 1,3,5-triazine (B166579) core, numerous QSAR and QSPR studies have been conducted to elucidate the key structural features governing their activities and properties. These investigations are instrumental in the rational design of novel, more potent, or specialized analogs.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, predictive models are generated.

A typical QSAR/QSPR study on triazine analogs involves the following key steps:

Data Set Selection: A series of structurally related triazine derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or cytotoxicity) or properties (e.g., solubility, degradation rate) is compiled.

Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the molecules are generated and optimized using computational chemistry methods. A wide array of molecular descriptors is then calculated for each molecule.

Model Development and Validation: Statistical methods are used to build a model that correlates the descriptors with the observed activity or property. The predictive power and robustness of the model are rigorously assessed through internal and external validation techniques.

Mechanistic Interpretation and New Compound Design: The developed model provides insights into the structure-activity or structure-property relationships, highlighting which molecular features are crucial. This understanding guides the design of new compounds with potentially enhanced characteristics.

Several QSAR studies have been successfully applied to various series of 1,3,5-triazine analogs, demonstrating the utility of this approach in understanding their biological activities.

Anticancer Activity:

A significant body of research has focused on the QSAR modeling of 1,3,5-triazine derivatives as anticancer agents. For instance, a study on a series of 1,3,5-triazine analogs targeting the non-small cell lung carcinoma cell line (A549) developed a robust QSAR model using a genetic function approximation algorithm. derpharmachemica.comderpharmachemica.comresearchgate.netresearchgate.net The best model, which showed a high correlation coefficient (R² = 0.98), was based on four molecular descriptors: two fast descriptors and two VAMP electrostatics descriptors. derpharmachemica.comderpharmachemica.com This suggests that the cytotoxic activity of these compounds is largely governed by their molecular size, shape, and charge distribution. derpharmachemica.com

In another study, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a set of thirty 1,3,5-triazine derivatives against the A549 cancer cell line. researchgate.netekb.eg The CoMFA and CoMSIA models demonstrated strong reliability and predictive power. researchgate.netekb.eg The contour maps generated from these models provided a visual representation of the regions around the molecule where steric bulk, electrostatic charge, and other properties could be modified to enhance anticancer activity. researchgate.net These findings are crucial for designing new, more potent PI3Kα inhibitors. researchgate.netekb.eg

Furthermore, a 3D-QSAR study on dihydro-1,3,5-triazines and their spiro derivatives as dihydrofolate reductase (DHFR) inhibitors resulted in a reliable CoMFA model. nih.gov The model indicated that both steric and electrostatic properties are key to the inhibitory activity. nih.gov The predictive capability of this model was validated using a test set of molecules, confirming its utility in guiding the design of novel DHFR inhibitors. nih.gov

The table below presents a selection of 1,3,5-triazine derivatives and their cytotoxic activities against the A549 lung cancer cell line, which have been used in QSAR studies.

| Compound | Substituents | IC₅₀ (µM) against A549 | pIC₅₀ (-log IC₅₀) |

| 1 | R1=H, R2=H | 14.45 | 4.84 |

| 2 | R1=CH₃, R2=H | 5.37 | 5.27 |

| 3 | R1=OCH₃, R2=H | 6.03 | 5.22 |

| 4 | R1=Cl, R2=H | 7.24 | 5.14 |

| 5 | R1=F, R2=H | 8.13 | 5.09 |

Data sourced from studies on the cytotoxicity of 1,3,5-triazine derivatives. researchgate.net

Herbicidal Activity:

QSAR modeling has also been applied to understand the herbicidal activity of 1,3,5-triazine derivatives. These compounds are known to inhibit photosystem II (PSII) electron transport. mdpi.com A 3D-QSAR and molecular docking study on a series of 2-benzylamino-4-methyl-6-fluoroalkyl-1,3,5-triazine derivatives provided insights into the structure-activity relationship for their herbicidal action. mdpi.com The CoMFA and CoMSIA models developed in this study, combined with docking simulations, helped to build a binding model of these derivatives with the D1 protein, their molecular target. mdpi.com

Another study focused on the immune recognition of triazine herbicides using polyclonal and monoclonal antibodies. plos.orgnih.gov QSAR analysis was performed on the binding activities (pIC₅₀) of 20 different triazines. nih.gov Interestingly, the system with polyclonal antibodies was better described by 2D QSAR, while the monoclonal antibody system was more amenable to 3D QSAR (CoMFA), highlighting how these models can be adapted to different biological recognition systems. plos.orgnih.gov

The following table shows a set of triazine herbicides and their activity, which is essential for developing QSAR models to design more effective and environmentally safer herbicides.

| Compound | R1 | R2 | R3 | Herbicidal Activity (pI₅₀) |

| Atrazine | Cl | NHC₂H₅ | NHCH(CH₃)₂ | 5.00 |

| Simazine | Cl | NHC₂H₅ | NHC₂H₅ | 4.70 |

| Propazine | Cl | NHCH(CH₃)₂ | NHCH(CH₃)₂ | 4.85 |

| Terbuthylazine | Cl | NHC₂H₅ | NHC(CH₃)₃ | 5.15 |

| Ametryn | SCH₃ | NHC₂H₅ | NHCH(CH₃)₂ | 5.30 |

Data represents typical values used in QSAR studies of triazine herbicides. mdpi.comnih.gov

Other Biological Activities:

The versatility of the 1,3,5-triazine scaffold has led to QSAR studies for various other biological targets. For example, a study on 1,2,4-triazine (B1199460) derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment, employed CoMFA and CoMSIA models to elucidate the structure-activity relationships. nih.gov The models, which had good predictability, revealed the importance of steric, electrostatic, and hydrophobic fields for inhibitory activity. nih.gov

In a broader study, QSAR models were developed for 62 triazine derivatives using quantum chemical and energy descriptors such as heat of formation, steric energy, total energy, and HOMO/LUMO energies. jocpr.com The best model showed a high regression coefficient, indicating a strong correlation between these fundamental molecular properties and the observed biological activity. jocpr.com

The research findings from these various QSAR and QSPR studies on analogs of this compound collectively demonstrate the power of computational modeling in understanding and predicting the behavior of this class of compounds. By identifying the key molecular determinants for a given activity or property, these models provide a rational basis for the design and synthesis of new derivatives with improved profiles for a wide range of applications.

Chemical Reactivity and Reaction Mechanisms of 5 Phenethyl 1,3,5 Triazinane 2 Thione

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 5-Phenethyl-1,3,5-triazinane-2-thione is dictated by the electron-donating and withdrawing properties of its different components. The nitrogen atoms of the triazinane ring possess lone pairs of electrons, rendering them nucleophilic. Conversely, the thiocarbonyl group (C=S) has an electrophilic carbon atom. The phenethyl group's aromatic ring is susceptible to electrophilic attack.

The triazine ring system, in general, has lower resonance energy than benzene (B151609), making it more susceptible to nucleophilic substitution reactions, particularly when substituted with good leaving groups. nih.govwikipedia.org However, in the saturated 1,3,5-triazinane-2-thione (B1225330), the reactivity is centered on the functional groups rather than substitution on the ring itself.

Nucleophilic attack is most likely to occur at the sulfur atom of the thione group, especially via its thiol tautomer (see Section 5.4.1). For instance, studies on analogous 5-alkylhexahydro-1,3,5-triazine-2-thiones have demonstrated that they readily undergo S-alkylation with alkyl halides, confirming the nucleophilic character of the sulfur atom. researchgate.net

Electrophilic reactivity is primarily associated with the phenethyl moiety. The benzene ring can undergo electrophilic aromatic substitution reactions. While specific studies on this compound are not available, standard nitration conditions, such as using nitric acid with trifluoroacetic anhydride, are known to be effective for various nitrogen-containing heterocycles and could foreseeably introduce a nitro group onto the phenyl ring. researchgate.netsemanticscholar.org The directing effects of the ethyl-triazinane substituent would need to be considered in predicting the regioselectivity of such reactions.

Oxidation and Reduction Pathways

The thione group is the primary site for oxidation and reduction reactions. The sulfur atom in the thione can exist in various oxidation states, making its reactivity with oxidizing agents diverse.

Oxidation: The oxidation of thioureas and related cyclic thiones can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net

Mild Oxidation: Mild oxidizing agents may lead to the formation of a disulfide bridge between two molecules, resulting in a dimeric structure.

Strong Oxidation: Stronger oxidants, such as hydrogen peroxide or peroxy acids, can lead to more extensive oxidation. acs.org The reaction can proceed through intermediate sulfenic, sulfinic, and finally to sulfonic acids. Alternatively, oxidative desulfurization can occur, replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) analogue, 5-phenethyl-1,3,5-triazinan-2-one, along with sulfur oxides. researchgate.netresearchgate.net The specific outcome is highly dependent on controlling the reaction stoichiometry and conditions. jocpr.com

Reduction: Information on the specific reduction of 1,3,5-triazinane-2-thiones is not extensively documented. In general, the reduction of a thiocarbonyl group is less common than its oxidation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the C=S bond, but this might also lead to the cleavage of the triazinane ring.

Ring-Opening and Ring-Closing Reactions of the Triazinane Core

The stability of the 1,3,5-triazinane (B94176) ring is a critical aspect of the molecule's chemistry.

Ring-Opening Reactions: The hexahydro-1,3,5-triazine ring is susceptible to hydrolysis, particularly under acidic conditions. researchgate.net Acid-catalyzed hydrolysis likely involves protonation of the ring nitrogen atoms, followed by nucleophilic attack by water, leading to ring cleavage and the formation of formaldehyde (B43269), phenethylamine (B48288), and thiourea (B124793) or their derivatives. Similarly, strong alkaline conditions can also promote ring-opening, as demonstrated by the alkaline hydrolysis of related nitro-substituted triazinanes, which proceeds via nucleophilic attack and subsequent ring fission. nih.gov The general reactivity of 1,3,5-triazines towards nucleophiles can lead to recyclization into other heterocyclic systems. researchgate.netresearchgate.net

Ring-Closing Reactions: The synthesis of the this compound itself represents a key ring-closing reaction. Typically, these structures are formed through a condensation reaction. A common method involves the reaction of a primary amine (phenethylamine), formaldehyde, and thiourea. researchgate.net This process, often an example of aminomethylation, constructs the heterocyclic core in a single step.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Ring Synthesis | Phenethylamine, Formaldehyde, Thiourea | Condensation | This compound | researchgate.net |

| Ring Opening | This compound | Acidic/Alkaline Hydrolysis | Formaldehyde, Phenethylamine, etc. | researchgate.netnih.gov |

Derivatization via Functional Group Transformations

The presence of distinct functional groups allows for a range of derivatization reactions, enabling the synthesis of new analogues with modified properties.

Thione-to-Thiol Tautomerism and Reactivity

The thione group (-N-C(=S)-N-) exists in equilibrium with its thiol tautomer (-N=C(-SH)-N-). In most thiourea-type compounds, the thione form is thermodynamically dominant. wikipedia.org However, the thiol form, though present in small concentrations, is highly reactive. The deprotonation of the thiol group creates a thiolate anion, which is a potent nucleophile.

This reactivity is exemplified by S-alkylation reactions. As demonstrated with the closely related 5-tert-butylhexahydro-1,3,5-triazine-2-thione, reaction with alkyl halides (like methyl iodide or ethyl bromoacetate) proceeds readily to yield the corresponding hydrohalide salts of 2-alkylthio-3,4,5,6-tetrahydro-1,3,5-triazine derivatives. researchgate.net This reaction confirms that the sulfur atom is a primary site for nucleophilic attack and derivatization.

Table of S-Alkylation Reactions on an Analogous Triazinane-2-thione

| Substrate | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 5-tert-butylhexahydro-1,3,5-triazine-2-thione | Methyl Iodide | 2-(Methylthio)-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazine hydroiodide | researchgate.net |

Reactions at the Phenethyl Moiety

The aromatic ring of the phenethyl group is another site for functionalization. It is expected to undergo typical electrophilic aromatic substitution reactions. The activating/deactivating nature and directing influence of the N-ethyl-triazinane substituent would determine the outcome of these reactions. As an alkyl-substituted amine, it is likely to be an ortho-, para-director and an activating group.

Potential reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids, or milder reagents. sci-hub.se

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of multiple nitrogen atoms in the triazinane ring could lead to complications due to coordination with the Lewis acid catalyst.

Complexation with Metal Ions and Coordination Chemistry

The thione group, with its soft sulfur donor atom and adjacent nitrogen atoms, makes this compound an excellent ligand for coordination with metal ions. Thiourea and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metals. uobasrah.edu.iqmdpi.comnih.gov

Coordination typically occurs through the sulfur atom, which acts as a soft Lewis base, showing a high affinity for soft Lewis acids like Cu(I), Ag(I), Pd(II), and Pt(II). uobasrah.edu.iqresearchgate.net In some cases, the nitrogen atoms of the thiourea moiety can also participate in coordination, allowing the ligand to act in a bidentate (S,N) chelating fashion, particularly after deprotonation of an N-H group. waikato.ac.nz

The resulting metal complexes can exhibit various geometries, such as linear, trigonal planar, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. uobasrah.edu.iqnih.gov The phenethyl group, being relatively bulky, may also influence the steric environment around the metal center, affecting the final structure of the coordination complex.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 5-tert-butylhexahydro-1,3,5-triazine-2-thione |

| 2-(Methylthio)-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazine hydroiodide |

| 2-(Ethoxycarbonylmethylthio)-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazine hydrobromide |

| 5-phenethyl-1,3,5-triazinan-2-one |

| Lithium aluminum hydride |

| Nitric acid |

| Trifluoroacetic anhydride |

| Sulfuric acid |

Mechanistic Biological Investigations of 5 Phenethyl 1,3,5 Triazinane 2 Thione

In Vitro Enzyme Inhibition and Activation Studies

While no studies have directly examined the enzyme inhibition or activation profile of 5-Phenethyl-1,3,5-triazinane-2-thione, research on related 1,3,5-triazine (B166579) and phenethyl isothiocyanate (PEITC) compounds offers insights into potential enzymatic targets.

Target Identification and Specificity

Derivatives of the 1,3,5-triazine scaffold have been investigated for their inhibitory effects on several enzymes. For instance, certain benzenesulfonamides incorporating 1,3,5-triazine moieties have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov Some of these compounds exhibited potent inhibition of both AChE and BChE. nih.gov Additionally, 1,3,5-triazine derivatives have been explored as inhibitors of tyrosinase and carbonic anhydrases. nih.gov

The phenethyl group, particularly in the form of phenethyl isothiocyanate (PEITC), has been shown to covalently target the protein BID, which plays a role in apoptosis. nih.gov This suggests that the phenethyl moiety can contribute to specific protein interactions that modulate cellular processes.

Kinetic and Mechanistic Characterization of Enzyme Interactions

Studies on 1,3,5-triazine derivatives have characterized their inhibitory mechanisms. For example, investigations into novel 1,3,5-triazine nitrogen mustards as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) have been conducted using methods like Ellman's colorimetric assay and fluorescence resonance energy transfer (FRET) to determine inhibitory activity. researchgate.net

Receptor Binding Assays and Ligand-Target Interactions

Specific receptor binding data for this compound is not available. However, the 1,3,5-triazine core is present in molecules designed to interact with various receptors.

Novel 1,3,5-triazine derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) receptors, specifically the 5-HT7 receptor, which is implicated in psychiatric conditions. nih.gov These studies have also assessed the selectivity of these compounds against other serotonin receptors (5-HT1A, 5-HT2A, 5-HT6) and the dopamine D2 receptor through radioligand binding assays. nih.gov Furthermore, trisubstituted 1,3,5-triazines have been developed as antagonists for the histamine H4 receptor, a target for inflammatory and immune diseases. mdpi.com These investigations provide a basis for the potential of the 1,3,5-triazine scaffold to interact with G-protein coupled receptors.

Cellular Pathway Modulation Studies

Direct studies on how this compound modulates cellular pathways are absent from the current scientific literature. However, the activities of related compounds suggest potential areas of investigation.

Gene Expression Profiling (Transcriptomics)

There are no available transcriptomics studies specifically for this compound. Such studies would be valuable in identifying changes in gene expression in response to treatment with the compound, thereby revealing the cellular pathways it may affect.

Protein Expression Analysis (Proteomics)

Similarly, no proteomic analyses have been published for this compound. Quantitative chemical proteomics has been used to identify protein targets of related compounds like phenethyl isothiocyanate (PEITC). nih.gov This approach revealed that PEITC covalently targets BID, leading to conformational changes that promote apoptosis. nih.gov This highlights a potential mechanism by which the phenethyl group could influence cellular protein networks.

Flavonoids, another class of natural compounds, are known to modulate various cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov Pharmacological modulation of key signaling pathways such as Notch, TGF-β, and Hedgehog (Hh) is also a significant area of research with therapeutic implications. nih.gov Future studies could explore whether this compound interacts with these or other critical cellular signaling cascades.

Cellular Signaling Cascade Investigations

While direct investigations into the cellular signaling cascades affected by this compound are not extensively detailed in the available literature, studies on structurally related 1,3,5-triazine derivatives offer insights into potential mechanisms. For instance, certain 1,3,5-triazine compounds have been found to interact with key enzymes involved in cell proliferation and survival pathways. One such target is phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for various cellular functions. The melamine (B1676169) derivative ZSTK474, which shares the triazine core, has demonstrated potent antitumor activity by inhibiting PI3K. nih.gov

Furthermore, some modified triazine ring structures have been shown to inhibit other critical components of cellular signaling, such as histone deacetylase and topoisomerases. nih.gov These enzymes play a vital role in gene expression and DNA replication, and their inhibition can lead to cell cycle arrest and apoptosis. Additionally, certain 2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine derivatives have been observed to impede angiogenesis, the process of new blood vessel formation, which is critical for tumor growth. nih.gov In the context of the histamine H4 receptor, a G protein-coupled receptor, trisubstituted 1,3,5-triazines have been identified as antagonists, indicating their potential to modulate inflammatory and immune responses through this signaling pathway. nih.gov

These findings suggest that the 1,3,5-triazine scaffold is a versatile platform for interacting with various components of cellular signaling cascades. The specific effects of the 5-phenethyl and 2-thione substitutions on these activities remain an area for further investigation.

Antimicrobial Activity against Specific Pathogens: Mechanistic Insights

Derivatives of 1,3,5-thiadiazine-2-thione and 1,3,5-triazine have demonstrated notable antimicrobial properties, and investigations into their mechanisms of action provide a framework for understanding the potential activity of this compound.

The antibacterial action of compounds containing the 1,3,5-triazine ring has been linked to the inhibition of essential bacterial enzymes. A novel series of 1,3,5-triazine-phenylthiazole-pyrazole derivatives exhibited excellent inhibitory activity against Escherichia coli DNA Gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. This suggests that a potential mechanism of antibacterial action for this compound could involve targeting this critical enzyme.

The structure of the substituents on the triazine ring plays a significant role in determining the antibacterial activity. For example, in a series of N-Mannich derivatives of oxadiazoline-2-thiones, the arylaminomethyl derivatives were active against both Gram-positive and Gram-negative bacteria, while N-methyl or benzyl derivatives were inactive. nih.gov This highlights the importance of the specific chemical groups attached to the core ring structure in mediating the interaction with bacterial targets.

The following table summarizes the antibacterial activity of some 1,3,5-triazine derivatives against various bacterial strains.

| Compound Type | Target Organism | Mechanism of Action | Reference |

| 1,3,5-triazine-phenylthiazole-pyrazole derivatives | Escherichia coli | DNA Gyrase Inhibition | nih.gov |

| Arylaminomethyl-1,3,4-oxadiazoline-2-thiones | Gram-positive and Gram-negative bacteria | Not specified | nih.gov |

The antifungal activity of related compounds is often attributed to the disruption of the fungal cell membrane. For instance, 2-phenylethanol, which contains a phenethyl group similar to the subject compound, has been shown to cause structural damage to the mycelia of Botrytis cinerea. nih.gov This damage is associated with compromised membrane integrity and lipid peroxidation. nih.gov

Furthermore, antifungal agents like allylamines and benzylamines function by inhibiting squalene epoxidase, a key enzyme in the biosynthesis of ergosterol. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and eventual cell death. mdpi.com While not directly studied for this compound, this represents a plausible mechanism of action given its structural features.

Studies on 3-(2-phenethyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones have demonstrated high efficacy against various yeast-like fungi, with minimal fungicidal concentrations (MFC) in the range of 1.56-12.5 µg/ml. nih.gov The presence of the phenethyl group is considered important for this antifungal effect. researchgate.netnih.gov

The table below presents the antifungal activity of some related compounds.

| Compound | Fungal Pathogen | Activity (MFC in µg/ml) | Reference |

| 3-(2-phenethyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Candida albicans, C. parapsilosis, C. stellatoidea, C. pseudotropicalis | 1.56-12.5 | nih.gov |

In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines: Mechanistic Characterization

The 1,3,5-triazine core is present in several compounds that exhibit in vitro cytotoxicity and the ability to induce apoptosis in cancer cell lines. A novel series of 2,4,6-trisubstituted 1,3,5-triazine derivatives bearing 2-chloroethyl and oligopeptide moieties demonstrated time- and dose-dependent cytotoxicity in DLD-1 and HT-29 human colon cancer cell lines. nih.gov The most potent of these compounds induced apoptosis through the attenuation of intracellular signaling pathways. nih.gov

The mechanism of apoptosis induction by related compounds has been further elucidated in other studies. For example, novel pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govekb.egnih.govtriazine sulfonamide derivatives have been shown to induce apoptosis in HT-29 and DLD-1 colon cancer cells. researchgate.net This induction of apoptosis is often associated with the activation of caspases, which are key proteases in the apoptotic cascade.

The cytotoxic effects of these compounds are often selective for cancer cells over normal cells, highlighting their potential as chemotherapeutic agents. For instance, piperazine-bearing thiourea (B124793) derivatives have shown cytotoxicity against cisplatin-resistant colon cancer cells while being less effective against normal human cells. researchgate.net

The following table summarizes the cytotoxic and pro-apoptotic activity of some related triazine derivatives.

| Compound Type | Cell Line | Effect | Reference |

| 2,4,6-trisubstituted 1,3,5-triazine derivatives | DLD-1 and HT-29 human colon cancer cells | Time- and dose-dependent cytotoxicity, apoptosis induction | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govekb.egnih.govtriazine sulfonamides | HT-29 and DLD-1 colon cancer cells | Apoptosis induction | researchgate.net |

| Piperazine bearing thiourea derivatives | Cisplatin-resistant HCT116+ch3 colon cancer cells | Cytotoxicity, apoptosis induction | researchgate.net |

Applications of 5 Phenethyl 1,3,5 Triazinane 2 Thione in Non Biomedical Fields

Materials Science Applications

In the realm of materials science, the focus is on how the incorporation of specific molecules can enhance the performance and functionality of bulk materials. The triazinane-thione scaffold is a subject of investigation for its potential to impart desirable characteristics to polymers, coatings, and photoactive systems.

While direct studies on 5-Phenethyl-1,3,5-triazinane-2-thione as a polymer additive are not extensively documented, related compounds are categorized for such use. For instance, the structurally similar compound 5-(4-Methoxybenzyl)-1,3,5-triazinane-2-thione is listed by chemical suppliers under the category of polymer additives. This suggests that the phenethyl analog could exhibit similar functionalities. The nitrogen and sulfur atoms in the triazinane-thione ring can act as radical scavengers or metal deactivators, which are key properties for polymer stabilizers that protect against degradation induced by heat, oxidation, and UV radiation. The phenethyl group can enhance the compatibility of the additive with polymer matrices that have aromatic character, such as polystyrene or polyethylene (B3416737) terephthalate.

Hypothetical Stabilization Mechanisms:

| Stabilization Mechanism | Role of this compound |

|---|---|

| Radical Scavenging | The N-H and C-H protons adjacent to the nitrogen and sulfur atoms can be donated to terminate radical chain reactions. |

| Metal Deactivation | The nitrogen and sulfur atoms can chelate with metal ions, preventing them from catalyzing degradative reactions. |

| UV Absorption | The heterocyclic ring and aromatic phenethyl group may contribute to the absorption of UV radiation, dissipating it as heat. |

Functional coatings are thin films applied to surfaces to impart specific properties, such as corrosion resistance, hydrophobicity, or bioactivity. Thione-containing compounds, including triazine derivatives, have been explored for their utility in creating functional surfaces. For example, polymers containing dihydropyrimidin-2(1H)-thione moieties have been used to create superhydrophobic coatings. researchgate.net The sulfur atom in the thione group can play a crucial role in adhesion to metal substrates and can also be a site for further chemical modification to tailor the surface properties. The phenethyl group in this compound could contribute to the formation of hydrophobic coatings due to its non-polar nature.

Triazine derivatives are widely studied for their applications in photo- and electroluminescent materials. researchgate.net The electronic properties of the triazine ring can be tuned by the introduction of different substituents. The replacement of an oxygen atom with a sulfur atom to form a thione is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and can influence fluorescence properties. rsc.org Research on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones has demonstrated the impact of the thione group on the electronic structure and linear optical properties of these heterocycles. rsc.org

The combination of the electron-rich triazinane-thione core and the aromatic phenethyl group in this compound suggests potential for photoactivity. Such molecules are of interest for the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. nih.gov

Comparison of General Optical Properties of Triazinane-ones vs. Triazinane-thiones:

| Property | Triazinane-one Derivatives | Triazinane-thione Derivatives |

|---|---|---|

| Absorption Maximum (λmax) | Generally in the UV region | Shifted to longer wavelengths (bathochromic shift) rsc.org |

| Fluorescence | Can be highly fluorescent | Often results in fluorescence quenching rsc.org |

| Non-linear Optical Properties | Studied for two-photon absorption | The sulfur atom can enhance non-linear optical responses. |

Analytical Chemistry Applications

In analytical chemistry, there is a continuous search for new molecules that can selectively and sensitively detect the presence of specific ions or molecules. The structural features of this compound make it a candidate for such applications.

Triazine-based molecules have emerged as promising platforms for the development of chemosensors for metal ion detection. researchgate.net The nitrogen and sulfur atoms in the triazinane-thione ring can act as binding sites for metal ions. The binding event can lead to a change in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum, which can be detected and quantified. For instance, certain s-triazine derivatives have been shown to recognize heavy metal ions like Fe³⁺ and Cu²⁺. researchgate.net While direct studies on this compound are lacking, its structural components suggest a potential for similar sensing capabilities. The phenethyl group could also be functionalized to introduce specific recognition elements for other analytes.

Potential Metal Ion Sensing Capabilities:

| Metal Ion | Potential Interaction Site | Detection Principle |

|---|---|---|

| Ag⁺ | The soft sulfur atom of the thione group is a strong binding site for soft metal ions like Ag⁺. nih.gov | Changes in UV-Vis absorption or fluorescence upon complexation. |

| Cu²⁺ | Coordination with the nitrogen atoms of the triazine ring and the sulfur atom. researchgate.net | Colorimetric or fluorometric response. |

| Fe³⁺ | The triazine ring can interact with Fe³⁺, leading to a detectable spectral shift. researchgate.net | UV-Vis absorption changes. |

The ability of triazinane-thione derivatives to form stable complexes with metal ions also makes them potential candidates for use as complexing agents in separation techniques like solvent extraction or solid-phase extraction. The selective complexation of a target metal ion would allow for its separation from a mixture of other ions. The lipophilic phenethyl group would facilitate the extraction of the metal complex into an organic phase. Research on related triazine-based ligands has demonstrated their complexing properties towards transition metals and lanthanides, highlighting the versatility of this class of compounds in coordination chemistry. nih.govnih.gov

Catalysis and Organocatalysis

A thorough review of available data indicates no specific research on the use of this compound in catalytic processes. While the broader class of triazine compounds has been investigated for its potential in coordination chemistry and catalysis, specific findings related to the phenethyl derivative are not present in the current body of scientific literature.

Ligands in Metal-Catalyzed Reactions

There is no available scientific literature or research data describing the use of this compound as a ligand in metal-catalyzed reactions. Investigations into the coordination properties of this specific compound have not been reported.

Organocatalytic Properties

No studies have been published that investigate or report any organocatalytic properties of this compound. Its potential as a metal-free catalyst has not been explored in the available research.

Agrochemical Applications: Mode of Action Studies

Similarly, the potential for this compound in the field of agrochemicals has not been documented in peer-reviewed research. While the s-triazine scaffold is known in a class of herbicides, the specific herbicidal or fungicidal mechanisms of the 5-phenethyl derivative have not been a subject of study.

Herbicidal Mechanisms

There is no information available regarding the herbicidal mechanisms of this compound. Research into its potential as a weed control agent, including its mode of action, has not been published.

Fungicidal Mechanisms

No data exists in the scientific literature on the fungicidal mechanisms of this compound. Its efficacy and mode of action against fungal pathogens have not been reported.

Environmental Fate and Degradation Studies

Studies concerning the environmental fate and degradation of this compound are not available. Consequently, there is no information on its persistence, mobility, or breakdown products in soil, water, or other environmental compartments.

Structure Activity/property Relationships Sar/spr Within 5 Phenethyl 1,3,5 Triazinane 2 Thione Analogs

Impact of Substituent Modifications on Spectroscopic Signatures

The spectroscopic signatures of 1,3,5-triazinane-2-thione (B1225330) analogs are highly sensitive to the nature and position of substituents on the heterocyclic ring and its appendages. Studies on related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones demonstrate that modifications to the aryl substituents have a profound effect on their electronic and optical properties. nih.govmdpi.com

For instance, the replacement of oxygen with sulfur to form the thione moiety leads to a bathochromic shift, or a shift to longer wavelengths, in the absorption bands. nih.govmdpi.com This is accompanied by a more effective quenching of fluorescence. nih.govmdpi.com The electronic nature of substituents on the aryl rings further modulates these properties. Electron-withdrawing groups, such as bromo and iodo, and electron-donating groups, like tolyl, systematically alter the absorption and emission spectra. mdpi.com

Detailed spectroscopic data for a series of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione analogs are presented below, illustrating the influence of substituent changes on their NMR and IR spectra.

Table 1: Selected Spectroscopic Data for 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione Analogs

| Compound | Substituent (Ar) | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | IR (ν, cm-1) |

|---|---|---|---|---|

| 4-H | Phenyl | 7.61–7.31 (m) | 172.8 (C=S), 143.9 (NCAr), 129.7, 128.8, 128.4 (CHAr) | 1343, 1247 (C-N) |

| 4-Me | 4-Tolyl | 7.34 (d), 7.21 (d), 2.44 (s) | 173.0 (C=S), 141.6 (NCAr), 139.1, 130.3, 128.0 (CAr), 21.0 (CH3) | Not Reported |

| 4-Br | 4-Bromophenyl | 7.68 (d), 7.23 (d) | 172.1 (C=S), 142.5 (NCAr), 133.1, 130.1 (CHAr), 122.9 (BrCAr) | 1344, 1255 (C-N) |

| 4-I | 4-Iodophenyl | 7.85 (d), 7.18 (d) | Not Reported | 1338, 1254 (C-N) |

Data sourced from Molecules (2020). mdpi.com

Correlation of Structural Variations with Chemical Reactivity Profiles

The chemical reactivity of the 1,3,5-triazinane-2-thione scaffold is intrinsically linked to its structural features. The presence of the thiourea (B124793) moiety within the triazinane ring imparts specific reactive properties. The reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, a common precursor, can be controlled by temperature to allow for sequential nucleophilic substitution, enabling the synthesis of a wide array of derivatives. researchgate.net

Influence of Substituents on Biological Target Interactions (In Vitro)

The biological activity of 1,3,5-triazine (B166579) derivatives is profoundly influenced by the substituents attached to the triazine core. nih.gov A wide range of biological activities have been reported for this class of compounds, including anticancer, derpharmachemica.comresearchgate.netmdpi.com antifungal, nih.gov and antiviral properties, mdpi.com as well as activity as receptor ligands. mdpi.comnih.gov

Structure-activity relationship (SAR) studies on various 1,3,5-triazine analogs have provided valuable insights into the structural requirements for specific biological activities. For instance, in a series of 1,3,5-triazine derivatives designed as 5-HT7 receptor ligands, the introduction of a phenethyl group at the N4 position and a substituted indolylethyl group at the N2 position resulted in high receptor affinity. mdpi.com Specifically, compound 2 with a 5-fluoro-1H-indol-3-yl)ethyl substituent showed a Ki of 8 nM. mdpi.com